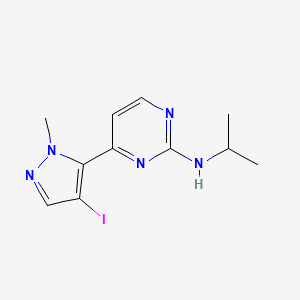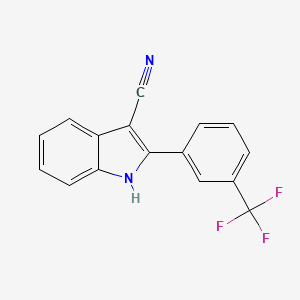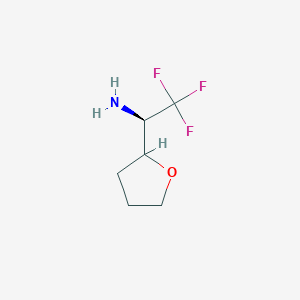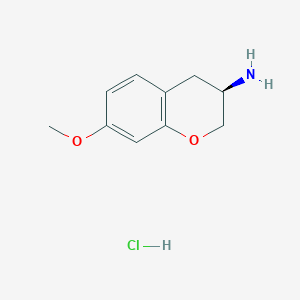
4-(4-Iodo-1-methyl-1H-pyrazol-5-YL)-N-isopropylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Iodo-1-methyl-1H-pyrazol-5-YL)-N-isopropylpyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an iodine atom at the 4th position of the pyrazole ring, a methyl group at the 1st position, and an isopropyl group attached to the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodo-1-methyl-1H-pyrazol-5-YL)-N-isopropylpyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors to form the pyrazole ring with an iodine atom at the 4th position and a methyl group at the 1st position.
Attachment of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable pyrimidine derivative under specific conditions to form the desired compound.
Introduction of the isopropyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Iodo-1-methyl-1H-pyrazol-5-YL)-N-isopropylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the iodine atom or reduce other functional groups.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield deiodinated compounds, and substitution may yield derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-(4-Iodo-1-methyl-1H-pyrazol-5-YL)-N-isopropylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 4-(4-Iodo-1-methyl-1H-pyrazol-5-YL)-N-isopropylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The iodine atom and other functional groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine
- 4-Iodo-1-methyl-1H-pyrazol-5-yl)methanol
- 4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride
Uniqueness
4-(4-Iodo-1-methyl-1H-pyrazol-5-YL)-N-isopropylpyrimidin-2-amine is unique due to the presence of both the pyrazole and pyrimidine rings, along with the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C11H14IN5 |
|---|---|
Molekulargewicht |
343.17 g/mol |
IUPAC-Name |
4-(4-iodo-2-methylpyrazol-3-yl)-N-propan-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C11H14IN5/c1-7(2)15-11-13-5-4-9(16-11)10-8(12)6-14-17(10)3/h4-7H,1-3H3,(H,13,15,16) |
InChI-Schlüssel |
VPBVDJBGLPUFPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=NC=CC(=N1)C2=C(C=NN2C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-5'-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran] hcl](/img/structure/B13053268.png)





![1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridin-6-amine](/img/structure/B13053312.png)
![Methyl 2-(6-chloro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate](/img/structure/B13053314.png)
![6-fluoro-2',3',5',6'-tetrahydro-3H-spiro[benzofuran-2,4'-pyran]](/img/structure/B13053315.png)
![6-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid](/img/structure/B13053330.png)

![8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide hcl](/img/structure/B13053339.png)


